molecular formula C23H15NO5 B2585286 methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate CAS No. 476326-62-2

methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate

Cat. No.: B2585286
CAS No.: 476326-62-2
M. Wt: 385.375
InChI Key: MZTOFXHVNVHJNX-UHFFFAOYSA-N
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Description

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is an organic compound that features a complex structure with both anthracene and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 9,10-anthraquinone-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfonyl]amino}benzoate
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 4-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oxy]-3-methoxybenzaldehyde

Uniqueness

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is unique due to its specific combination of anthracene and benzoate moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .

Biological Activity

Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is a compound that belongs to the anthraquinone family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Methyl 4 9 10 dioxo 9 10 dihydroanthracen 1 yl carbamoyl benzoate\text{Methyl 4 9 10 dioxo 9 10 dihydroanthracen 1 yl carbamoyl benzoate}

This structure features an anthraquinone core, which is a significant contributor to its biological properties. The presence of the carbamoyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit notable anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of anthraquinone can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Anticancer Activity of Anthraquinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15.3Induction of apoptosis
Other AnthraquinonesHeLa (Cervical)12.5ROS generation

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. Studies have reported that anthraquinone derivatives possess inhibitory effects on bacterial growth and biofilm formation. This compound exhibited significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and replication in bacteria.
  • Interference with Cell Signaling : Anthraquinones can disrupt signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

  • In Vitro Studies : Research involving various cancer cell lines has shown that this compound significantly reduces cell viability through apoptosis induction.
  • Antimicrobial Assays : Laboratory tests demonstrated its effectiveness against multiple bacterial strains, suggesting its potential as a natural antimicrobial agent.

Properties

IUPAC Name

methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c1-29-23(28)14-11-9-13(10-12-14)22(27)24-18-8-4-7-17-19(18)21(26)16-6-3-2-5-15(16)20(17)25/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOFXHVNVHJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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